molecular formula C13H24Cl2O2 B14419243 Chloromethyl 3-chlorododecanoate CAS No. 80418-99-1

Chloromethyl 3-chlorododecanoate

Cat. No.: B14419243
CAS No.: 80418-99-1
M. Wt: 283.2 g/mol
InChI Key: GQHFPKLBEGPYQL-UHFFFAOYSA-N
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Description

Chloromethyl 3-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chlorododecanoate can be synthesized through the chloromethylation of 3-chlorododecanoic acid. One common method involves the reaction of 3-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it an efficient method for producing chloromethyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chlorododecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, alcohols, and thiols.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary alcohols and other reduced derivatives.

Scientific Research Applications

Chloromethyl 3-chlorododecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 3-chlorododecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more volatile and toxic.

    3-Chlorododecanoic acid: The parent compound used in the synthesis of chloromethyl 3-chlorododecanoate.

    Chloromethyl benzene: Another chloromethylating agent used in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines a long aliphatic chain with a chloromethyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

CAS No.

80418-99-1

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 3-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

GQHFPKLBEGPYQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC(=O)OCCl)Cl

Origin of Product

United States

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